molecular formula C23H20N2O3 B7694824 N-benzyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide

N-benzyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide

Cat. No. B7694824
M. Wt: 372.4 g/mol
InChI Key: FNQKAIRGOKUWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide” is a chemical compound that contains a quinoline ring, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, a benzyl group, and a furan-2-carboxamide group. The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring .

Scientific Research Applications

Optogenetics Applications

Neurobiological Research: Optogenetics has revolutionized neurobiology by allowing precise control of neural activity. Researchers use light-sensitive proteins called opsins to modulate neuronal firing. Channelrhodopsin-2 (ChR2) is commonly used for excitatory responses, while Archaerhodopsin and Halorhodopsin are employed for inhibitory responses. By selectively activating or inhibiting specific neurons, scientists gain insights into neural circuits, behavior, and disease mechanisms .

Mechanism of Action

Target of Action

Oprea1_850581, also known as N-benzyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide, HMS1680D01, or N-benzyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide, is a small molecule with potential therapeutic applications. The primary targets of this compound are currently under investigation .

Mode of Action

The mode of action of Oprea1_850581 involves its interaction with its targets. It is believed to bind to the ligand-binding domain of its targets, blocking their transcriptional activity in both wild-type and mutant forms . This interaction results in changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

It is known that the compound’s interaction with its targets can influence various cellular processes

Pharmacokinetics

The pharmacokinetics of Oprea1_850581, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic potential . Detailed studies are required to outline these properties and their impact on the compound’s bioavailability.

Result of Action

The molecular and cellular effects of Oprea1_850581’s action are subject to ongoing research. Preliminary studies suggest that the compound may have significant effects at the molecular level, potentially influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_850581 . Factors such as temperature, pH, light, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Understanding these factors is crucial for optimizing the compound’s therapeutic use.

properties

IUPAC Name

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-16-9-10-20-18(12-16)13-19(22(26)24-20)15-25(14-17-6-3-2-4-7-17)23(27)21-8-5-11-28-21/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQKAIRGOKUWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide

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